Rocuronium-Bromid

Übersicht

Beschreibung

Rocuronium-Bromid ist ein Aminosteroid-Nichtdepolarisations-Muskelrelaxans, das in der modernen Anästhesie verwendet wird, um die tracheale Intubation durch Bereitstellung von Skelettmuskelrelaxation zu erleichtern. Es ist häufig für Operationen oder mechanische Beatmung erforderlich . This compound wird unter den Handelsnamen Zemuron und Esmeron vermarktet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von hochreinem this compound umfasst eine Reihe chemischer Reaktionen. Eine Methode beinhaltet das Mischen eines niedrigsiedenden Anti-Lösungsmittels mit this compound, das ein organisches Lösungsmittel enthält, gefolgt von Kristallisation, um hochreines this compound zu erhalten . Eine andere Methode beinhaltet die Verwendung spezifischer Reaktionsbedingungen, um sicherzustellen, dass die Gesamtmenge an Verunreinigungen im Endprodukt nicht mehr als 0,05% beträgt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise skalierbare Prozesse, die keine Säulenchromatographie erfordern. Diese Methoden sind so konzipiert, dass sie einfach, bequem und kostengünstig sind, was sie für die großtechnische Produktion geeignet macht .

Wissenschaftliche Forschungsanwendungen

Rocuronium-Bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in Studien verwendet, die sich mit neuromuskulären Blockern und deren Wechselwirkungen mit anderen Verbindungen befassen.

Industrie: Es wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Medikamenten-Abgabesysteme verwendet.

Wirkmechanismus

This compound wirkt als kompetitiver Antagonist für die nikotinischen Acetylcholin-Rezeptoren an der neuromuskulären Verbindung. Durch die Bindung an diese Rezeptoren verhindert es, dass Acetylcholin Muskelkontraktionen auslöst, was zu Muskelrelaxation führt . Dieser Mechanismus macht es zu einem wertvollen Werkzeug in der Anästhesie und in der Intensivmedizin .

Wirkmechanismus

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in modern anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation .

Target of Action

Rocuronium bromide primarily targets the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in muscle contraction, and by blocking them, rocuronium bromide can induce muscle relaxation.

Mode of Action

Rocuronium bromide acts as a competitive antagonist for the nicotinic acetylcholine receptors . It competes with acetylcholine, a neurotransmitter responsible for transmitting signals from nerves to muscles, for binding sites on the receptors. By occupying these sites, rocuronium bromide prevents acetylcholine from binding, thereby inhibiting the signal transmission and causing muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by rocuronium bromide is the neuromuscular transmission pathway . By blocking the nicotinic acetylcholine receptors, rocuronium bromide disrupts this pathway, preventing the transmission of signals from nerves to muscles and leading to muscle relaxation .

Pharmacokinetics

The pharmacokinetics of rocuronium bromide involve its absorption, distribution, metabolism, and excretion (ADME). The drug is known to have a rapid onset and intermediate duration of action .

Result of Action

The primary result of rocuronium bromide’s action is skeletal muscle relaxation . This is achieved by blocking the transmission of signals from nerves to muscles, which inhibits muscle contraction and leads to relaxation . This makes rocuronium bromide an effective agent for facilitating endotracheal intubation and providing muscle relaxation during surgery or mechanical ventilation .

Action Environment

The action, efficacy, and stability of rocuronium bromide can be influenced by various environmental factors. For instance, a study found significant differences in rocuronium potency and duration of action among patients in different countries with different life habits, diet, and ambient conditions . Furthermore, conditions such as age, temperature, and the presence of certain diseases can also affect the drug’s pharmacokinetics .

Biochemische Analyse

Biochemical Properties

Rocuronium bromide acts by competing for cholinergic receptors at the motor end-plate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .

Cellular Effects

Rocuronium bromide has been reported to suppress esophageal cancer by blocking the secretion of C–X–C motif chemokine ligand 12 from cancer-associated fibroblasts . It also has been associated with the risk of developing allergic reactions in some high-risk patients, such as those with asthma .

Molecular Mechanism

Rocuronium bromide is a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction . It acts by dampening the receptor action causing muscle relaxation, instead of continual depolarisation which is the mechanism of action of the depolarizing neuromuscular junction blockers, like succinylcholine .

Temporal Effects in Laboratory Settings

Rocuronium bromide is not metabolized in the body and is pharmacologically active without producing any by-products, so a stable effect can be obtained with continuous administration . Large individual differences in the infusion rate are needed to maintain a proper state of muscle relaxation .

Dosage Effects in Animal Models

In animal models, the effects of rocuronium bromide vary with different dosages . The low dose rocuronium infusion of 2.5 mg/kg/hour was insufficient to maintain loss of T1 in six out of seven pigs in group L. All pigs in group H receiving 5.0 mg/kg/hour experienced loss of T1 throughout rocuronium infusion .

Metabolic Pathways

Rocuronium bromide is reported to have two possible metabolic pathways: N-dealkylation and O-deacetylation, which are mainly taken up by the liver and excreted by bile in the form of .

Transport and Distribution

Studies of distribution, metabolism, and excretion in cats and dogs indicate that rocuronium bromide is eliminated primarily by the liver .

Subcellular Localization

Rocuronium bromide competes with acetylcholine (ACh) molecules and binds to acetylcholine receptors on the post-synaptic membrane of the motor endplate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of high-purity rocuronium bromide involves a series of chemical reactions. One method includes mixing a low-boiling-point anti-solvent with rocuronium bromide containing an organic solvent, followed by crystallization to obtain high-purity rocuronium bromide . Another method involves the use of specific reaction conditions to ensure the total amount of impurities in the final product is not more than 0.05% .

Industrial Production Methods

Industrial production of rocuronium bromide typically involves scalable processes that do not require column chromatography. These methods are designed to be simple, convenient, and cost-effective, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rocuronium-Bromid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine Synthese und Reinigung unerlässlich.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Säuren, Basen und Oxidationsmittel. Beispielsweise wurden forcierte Abbaustudien unter sauren (2M HCl), basischen (2M NaOH), oxidativen (3% H2O2), thermischen (135 °C) und photolytischen (254 nm) Belastungsbedingungen durchgeführt .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Abbauprodukte, die mit Techniken wie Flüssigkeitschromatographie und Massenspektrometrie identifiziert und quantifiziert werden .

Vergleich Mit ähnlichen Verbindungen

Rocuronium-Bromid wird oft mit anderen neuromuskulären Blockern wie Vecuronium-Bromid und Pancuronium-Bromid verglichen.

Vecuronium-Bromid: Rocuronium hat einen schnelleren Wirkungseintritt als Vecuronium, was es für die schnelle Sequenzinduktion geeignet macht.

Pancuronium-Bromid: Rocuronium ist weniger potent als Pancuronium, hat aber eine kürzere Wirkdauer, was in bestimmten klinischen Situationen von Vorteil sein kann.

Ähnliche Verbindungen umfassen:

- Vecuronium-Bromid

- Pancuronium-Bromid

- Atracurium-Besilat

- Cisatracurium

Der schnelle Wirkungseintritt und die mittlere Wirkdauer von this compound machen es einzigartig unter diesen Verbindungen .

Eigenschaften

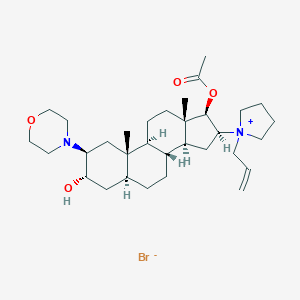

IUPAC Name |

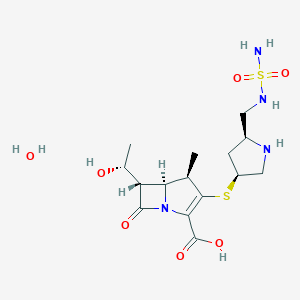

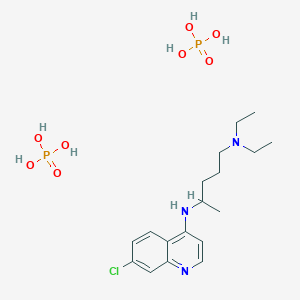

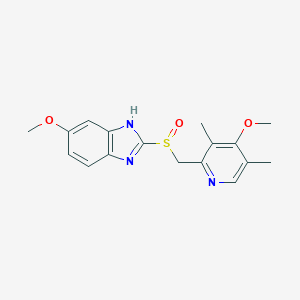

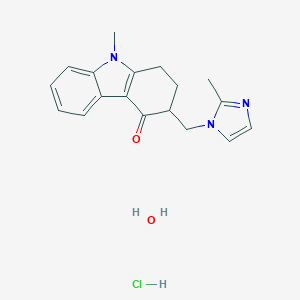

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTJKRAYGYRUJK-FMCCZJBLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023566 | |

| Record name | Rocuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119302-91-9 | |

| Record name | Rocuronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119302-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rocuronium bromide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rocuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROCURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I65MW4OFHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.